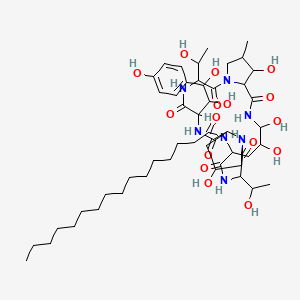
Aculeacin A from aspergillus aculeatus
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aculeacin A from aspergillus aculeatus are a group of antifungal lipopeptides isolated from the fungus Aspergillus aculeatus. These compounds are part of the echinocandin family, which are known for their potent antifungal properties. This compound exhibit strong activity against various fungal pathogens, making them valuable in medical and agricultural applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Aculeacin A from aspergillus aculeatus are typically produced through fermentation processes involving Aspergillus aculeatus. The fermentation broth is extracted with methanol, and the extract is concentrated to remove methanol. The antibiotics are then extracted with n-butanol, decolorized with charcoal, and concentrated. The antibiotics are precipitated by adding n-hexane to the butanol solution, yielding a crude powder .
Industrial Production Methods
Industrial-scale production of aculeacins involves optimizing fermentation conditions to maximize yield. This includes controlling parameters such as pH, temperature, and nutrient availability. The fermentation process is followed by extraction and purification steps to isolate the desired aculeacin compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Aculeacin A from aspergillus aculeatus undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure of aculeacins to enhance their antifungal properties.
Common Reagents and Conditions
Common reagents used in the chemical reactions of aculeacins include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired modifications .
Major Products Formed
The major products formed from the chemical reactions of aculeacins include derivatives with enhanced antifungal activity. These derivatives are often more potent and have improved pharmacokinetic properties compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Aculeacin A from aspergillus aculeatus have a wide range of scientific research applications:
Chemistry: this compound are used as model compounds to study the structure-activity relationship of lipopeptides.
Biology: In biological research, aculeacins are used to study fungal cell wall synthesis and the mechanisms of antifungal resistance.
Medicine: this compound are explored as potential therapeutic agents for treating fungal infections.
Wirkmechanismus
Aculeacin A from aspergillus aculeatus exert their antifungal effects by inhibiting the synthesis of β-1,3-glucan, a critical component of the fungal cell wall. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death. The primary molecular target of aculeacins is the β-1,3-glucan synthase enzyme .
Vergleich Mit ähnlichen Verbindungen
Aculeacin A from aspergillus aculeatus are similar to other echinocandin compounds such as echinocandin B, caspofungin, micafungin, and anidulafungin. aculeacins have unique structural features, such as different acyl-moieties, which contribute to their distinct antifungal properties . Other similar compounds include mulundocandins and pneumocandins, which also inhibit β-1,3-glucan synthase but have variations in their peptide and lipid components .
Conclusion
This compound are a valuable group of antifungal lipopeptides with significant potential in various scientific and industrial applications. Their unique mechanism of action and structural diversity make them important tools for studying fungal biology and developing new antifungal therapies.
Eigenschaften
Molekularformel |
C50H81N7O16 |
|---|---|
Molekulargewicht |
1036.2 g/mol |
IUPAC-Name |
N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]hexadecanamide |
InChI |
InChI=1S/C50H81N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-36(63)51-33-24-35(62)46(69)55-48(71)40-41(64)27(2)25-57(40)50(73)38(29(4)59)53-47(70)39(43(66)42(65)30-19-21-31(60)22-20-30)54-45(68)34-23-32(61)26-56(34)49(72)37(28(3)58)52-44(33)67/h19-22,27-29,32-35,37-43,46,58-62,64-66,69H,5-18,23-26H2,1-4H3,(H,51,63)(H,52,67)(H,53,70)(H,54,68)(H,55,71) |
InChI-Schlüssel |
YKPHLXGEPNYRPY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















